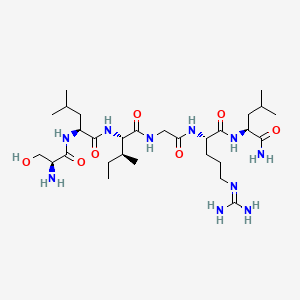

Sligrl-NH2

Description

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMJRPYYIJZPC-JYAZKYGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanisms of Sligrl-NH2: A Deep Dive into PAR2 Activation and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sligrl-NH2, a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2), serves as a potent and selective agonist for Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a myriad of physiological and pathological processes, including inflammation, pain, and gastrointestinal function.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with PAR2 and the subsequent intracellular signaling cascades. We present a comprehensive summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's molecular pharmacology.

Introduction to this compound and Protease-Activated Receptor-2 (PAR2)

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which then binds to and activates the receptor, initiating intracellular signaling.[4][5] PAR2 is activated by various proteases, including trypsin and mast cell tryptase.

This compound is a synthetic peptide that corresponds to the murine PAR2 tethered ligand sequence.[5] It acts as a direct agonist, capable of activating PAR2 without the need for proteolytic cleavage.[4] This property makes this compound an invaluable tool for studying PAR2 function and a potential therapeutic agent for modulating PAR2 activity in various disease states.[6][7]

Quantitative Analysis of this compound Interaction with PAR2

The affinity and potency of this compound and related peptides at the PAR2 receptor have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (EC50) data from the literature.

Table 1: PAR2 Binding Affinity (Ki) of this compound and Related Peptides

| Compound | Cell Line | Radioligand | Ki (μM) | Reference |

| This compound | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 4.8 | [1] |

| SLIGKV-NH2 (human) | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 8.7 | [1] |

| SLIGRL-OH | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 15.5 | [1] |

| 2-furoyl-LIGRL-NH2 | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 0.112 | [1] |

| tc-LIGRLO-NH2 | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 14.6 | [1] |

Table 2: Functional Potency (EC50) of this compound in PAR2 Activation Assays

| Assay | Cell Line/Tissue | EC50 (μM) | Reference |

| Calcium Mobilization | Various | ~0.5 - 5 | [2][3] |

| Relaxation (endothelium-free aorta with PVAT) | Rat Aorta | 10 | [1][8] |

| Gastrointestinal Transit | Mouse | - | [3] |

| ERK1/2 Phosphorylation | HT-29 cells | Not explicitly stated for this compound | [4] |

Signaling Pathways Activated by this compound

Upon binding to PAR2, this compound triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways activated are the Gq/11-PLC-Calcium mobilization pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. There is also evidence for the involvement of other G proteins and β-arrestin-mediated signaling.

Gq/11-PLC-Calcium Mobilization Pathway

The canonical signaling pathway initiated by this compound-mediated PAR2 activation involves the coupling to Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound also stimulates the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[9] This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms. Activation of the MAPK pathway is crucial for mediating cellular responses such as proliferation, differentiation, and inflammation.

Other Signaling Pathways

There is emerging evidence that this compound-mediated PAR2 activation can also couple to other G proteins, such as Gi/o and G12/13, leading to the modulation of adenylyl cyclase activity and RhoA activation, respectively.[4] Furthermore, β-arrestin recruitment to PAR2 not only contributes to MAPK signaling but also plays a role in receptor desensitization and internalization.[8]

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of ligands to PAR2.[1][9]

Materials:

-

Cells expressing PAR2 (e.g., NCTC2544-PAR2)

-

Radiolabeled PAR2 agonist (e.g., [3H]2-furoyl-LIGRL-NH2)

-

Unlabeled this compound and other competing ligands

-

Binding buffer (e.g., serum-free medium with 0.1% BSA and 0.1% NaN3)

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a suspension of PAR2-expressing cells.

-

In a 96-well plate, incubate the cell suspension with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Incubate at 25°C for 60 minutes to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol is based on standard methods for measuring intracellular calcium mobilization.[7][10][11]

Materials:

-

Cells expressing PAR2

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed PAR2-expressing cells into a 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and continuously record the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation via Western blotting.[12]

Materials:

-

PAR2-expressing cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture PAR2-expressing cells to near confluency and serum-starve overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against phosphorylated ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of PAR2 in health and disease. Its mechanism of action involves direct binding to and activation of PAR2, leading to the initiation of multiple intracellular signaling pathways, most notably the Gq/11-PLC-calcium mobilization and MAPK/ERK cascades. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals seeking to modulate PAR2 activity for therapeutic benefit. The information and protocols provided in this guide serve as a comprehensive resource for advancing the study of this compound and its therapeutic potential.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Sligrl-NH2: A Technical Guide to a Key PAR2 Activating Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) distinguished by its unique activation mechanism.[1] Unlike typical GPCRs that are activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans and SLIGRL- in rodents, which acts as a "tethered ligand" that binds to and activates the receptor intramolecularly, initiating downstream signaling.[1][3]

To study the function of PAR2 without the confounding effects of proteases, which can have multiple substrates, synthetic peptides that mimic the tethered ligand sequence have been developed.[4] Sligrl-NH2 (Ser-Leu-Ile-Gly-Arg-Leu-NH2) is the synthetic peptide corresponding to the rodent PAR2 tethered ligand.[3][5] It serves as a selective and potent agonist, making it an invaluable tool for elucidating the physiological and pathological roles of PAR2 in various systems.[6] This guide provides an in-depth overview of this compound, its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a direct agonist of PAR2, bypassing the need for proteolytic cleavage.[7] It binds to an orthosteric site on the receptor, likely within the second extracellular loop, mimicking the action of the endogenous tethered ligand.[5] This binding event induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.[1] this compound is specific for PAR2, showing little to no activation of other protease-activated receptors like PAR1 and PAR4.[6] While this compound is derived from the rodent sequence, it is also effective at activating human PAR2, though the human-derived peptide SLIGKV-NH2 and other modified peptides can exhibit different potencies.[3][8]

Signaling Pathways Activated by this compound

Activation of PAR2 by this compound is known to engage multiple, complex intracellular signaling pathways, which can be cell-type and context-dependent. The primary pathways include coupling to various G proteins and the involvement of β-arrestins.[1][2]

-

Gαq/11 Pathway: This is a canonical signaling pathway for PAR2. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a commonly measured endpoint of PAR2 activation.[1]

-

Gα12/13 Pathway: PAR2 can also couple to Gα12/13, leading to the activation of RhoGEFs and the small GTPase RhoA, which influences cytoskeletal dynamics and cell migration.

-

Gαi/o Pathway: In some cellular contexts, PAR2 activation can lead to the inhibition of adenylyl cyclase, mediated by Gαi/o proteins.[2]

-

β-Arrestin Pathway and ERK1/2 Activation: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins.[9] This interaction not only mediates receptor desensitization and internalization but also serves as a scaffold for G protein-independent signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][9]

The ability of different agonists to differentially engage these pathways, a phenomenon known as "biased agonism," is an active area of research for PAR2.[2]

References

- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PAR2 agonist | Hello Bio [hellobio.com]

- 7. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

Sligrl-NH2: A Technical Guide to its Discovery, Synthesis, and Application in PAR2 Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sligrl-NH2, a synthetic hexapeptide amide that has become an invaluable tool for investigating the physiological and pathological roles of Protease-Activated Receptor 2 (PAR2). Discovered as a potent and selective agonist, this compound mimics the endogenous tethered ligand of PAR2, enabling precise studies of its activation and downstream signaling. This document details the discovery of this compound, provides a thorough methodology for its solid-phase synthesis and purification, and presents its key pharmacological data. Furthermore, it elucidates the complex signaling pathways activated by this compound and offers detailed protocols for essential in vitro and ex vivo functional assays. This guide is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development who are focused on PAR2-mediated processes.

Discovery and Background

This compound (Ser-Leu-Ile-Gly-Arg-Leu-NH2) is a synthetic peptide agonist derived from the N-terminus of the rat Protease-Activated Receptor 2 (PAR2).[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence, the "tethered ligand," which then binds to and activates the receptor intramolecularly.[3] this compound corresponds to the tethered ligand sequence of rat PAR2 and can activate the receptor without the need for prior proteolytic cleavage.[1][3] This property makes it a valuable experimental tool to study the specific consequences of PAR2 activation. The human ortholog of this tethered ligand is SLIGKV-NH2.[1]

Physicochemical Properties and Pharmacological Data

This compound is a hexapeptide with a C-terminal amide modification, which enhances its stability and binding affinity compared to the free carboxyl version.[2] Its fundamental properties and pharmacological parameters are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H56N10O7 | [2] |

| Molecular Weight | 656.82 g/mol | [2] |

| Amino Acid Sequence | Ser-Leu-Ile-Gly-Arg-Leu | [2] |

| Modification | C-terminal Amide | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water (up to 1 mg/ml) | [2] |

| CAS Number | 171436-38-7 | [2] |

Table 2: Pharmacological Data for this compound and Other PAR2 Agonists

| Agonist | Assay Type | EC50 | Reference |

| This compound | PAR2 Activation | ~ 5 µM | [2] |

| This compound | PAR2 Activation (specific) | 0.5 - 2.0 µM | |

| This compound | Aorta Relaxation (endothelium-free, +PVAT) | 10 µM | [4] |

| 2-furoyl-LIGRLO-NH2 | PAR2-dependent Ca2+ signaling | More potent than this compound | [5][6] |

| 2-at-LIGRL-NH2 | PAR2-dependent Ca2+ signaling | More potent than this compound | [5] |

| 6-an-LIGRL-NH2 | PAR2-dependent Ca2+ signaling | More potent than this compound | [5] |

Synthesis and Purification

The synthesis of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Gly, Ile, Leu, Ser), using the corresponding Fmoc-protected amino acid with appropriate side-chain protection (Pbf for Arginine, tBu for Serine).

-

Final Fmoc Deprotection: After coupling the final amino acid (Serine), remove the N-terminal Fmoc group as described above.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7]

-

Analyze the purified peptide by mass spectrometry to confirm its identity.[7]

-

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways Activated by this compound

Activation of PAR2 by this compound initiates a complex network of intracellular signaling cascades. PAR2 can couple to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, and can also signal independently of G proteins through β-arrestin pathways.[8]

-

Gq/11 Pathway: This is a major signaling route for PAR2. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca2+. DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

-

MAPK/ERK Pathway: PAR2 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), part of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and inflammation.[5][9]

-

NF-κB Pathway: this compound has been shown to enhance the translocation of the p65 subunit of NF-κB to the nucleus, indicating activation of this key pro-inflammatory transcription factor.[9]

-

β-Arrestin Pathway: Following agonist binding, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades.[8][9]

Caption: PAR2 signaling pathways activated by this compound.

Key Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation by this compound.

Materials:

-

Cells expressing PAR2 (e.g., HEK293 cells transfected with PAR2, or cell lines endogenously expressing the receptor)

-

This compound stock solution

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capability

Procedure:

-

Cell Seeding: Seed PAR2-expressing cells into a 96-well plate and culture overnight to allow for attachment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Assay:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Record baseline fluorescence for a short period.

-

Automatically inject the this compound solution at various concentrations.

-

Immediately begin recording the change in fluorescence over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Ex Vivo: Aortic Ring Relaxation Assay

This assay assesses the vasoactive properties of this compound by measuring its effect on the contractility of isolated aortic rings.

Materials:

-

Thoracic aorta from a rat or mouse

-

Krebs-Henseleit solution

-

Phenylephrine or other vasoconstrictor

-

This compound stock solution

-

Organ bath system with force transducers

-

Dissection microscope and tools

Procedure:

-

Aorta Dissection:

-

Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

This compound Addition: Once a stable contraction is achieved, add this compound cumulatively to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot a concentration-response curve to determine the potency of this compound.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of PAR2. Its well-defined mechanism of action, established synthesis protocol, and utility in a range of functional assays make it indispensable for elucidating the roles of PAR2 in health and disease. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in PAR2 biology and the development of novel therapeutics targeting this receptor.

References

- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 2. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]

- 3. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vivo Activity of Sligrl-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo activity of Sligrl-NH2, a synthetic peptide agonist of Protease-Activated Receptor-2 (PAR2). This compound mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of PAR2, making it a valuable tool for studying the physiological and pathological roles of this receptor. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways and experimental workflows.

Core Concepts

This compound is the C-terminally amidated form of the hexapeptide Ser-Leu-Ile-Gly-Arg-Leu, which corresponds to the tethered ligand sequence of rodent PAR2.[1][2] Activation of PAR2 by this compound initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to diverse physiological responses.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo and in vitro activity of this compound and its analogs from various studies. This data is crucial for experimental design and interpretation.

| Agonist | Assay | Potency (EC50/Ki) | Tissue/Cell Line | Reference |

| This compound | Ca2+ Mobilization | ~5 µM | PAR2-expressing cells | |

| Aortic Relaxation | EC50 of 10 µM | Endothelium-free rat aorta with PVAT | [5] | |

| Intestinal Ion Transport (Isc) | Active at 10-80 µM | Rat jejunum | [6] | |

| ERK1/2 Phosphorylation | Active | CHO-hPAR2 and HT-29 cells | [7] | |

| 2-furoyl-LIGRLO-NH2 | Ca2+ Mobilization | EC50 = 0.84 µM | 16HBE14o- cells | [8] |

| [3H]2-furoyl-LIGRL-NH2 Binding | Ki = 0.119 µM | Monolayer cells | [1] | |

| tc-LIGRLO-NH2 | Ca2+ Mobilization | Equivalent to this compound | Rat KNRK cells expressing rat PAR2 | [6] |

| Aortic Relaxation | As active as this compound | Rat pulmonary artery | [9] | |

| 2-at-LIGRL-NH2 | Ca2+ Signaling & Thermal Hyperalgesia | More potent than this compound | In vitro nociceptors and in vivo models | [3] |

Signaling Pathways

Activation of PAR2 by this compound predominantly triggers two major downstream signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the intracellular calcium (Ca2+) signaling pathway.[3] These pathways are central to the diverse cellular responses mediated by PAR2.

Caption: this compound activated PAR2 signaling pathways.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of in vivo studies. Below are representative protocols for assessing the in vivo effects of this compound.

In Vivo Model of Nociception (Thermal Hyperalgesia)

This protocol is adapted from studies evaluating the role of PAR2 in pain.[3]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Animals are habituated to the testing environment and handling for several days before the experiment to minimize stress-induced variability.

-

Baseline Measurement: Baseline thermal withdrawal latencies are determined using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.

-

This compound Administration: this compound, dissolved in sterile saline, is injected intraplantarly into the hind paw. A typical dose range is 10-100 µg in a volume of 10-50 µL. A control group receives an equivalent volume of saline.

-

Post-Injection Measurements: Thermal withdrawal latencies are measured at multiple time points post-injection (e.g., 15, 30, 60, 120 minutes) to assess the development and duration of thermal hyperalgesia.

-

Data Analysis: The change in withdrawal latency from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated group with the control group.

Caption: Workflow for in vivo nociception studies.

In Vivo Model of Airway Inflammation

This protocol is based on studies investigating the role of PAR2 in pulmonary inflammation.[10]

-

Animal Model: BALB/c or C57BL/6 mice are suitable for this model.

-

Intranasal Administration: Mice are lightly anesthetized, and this compound (e.g., 10 mg/ml in sterile PBS) is administered intranasally in a small volume (e.g., 20-50 µL). In some studies, this compound is co-administered with an inflammatory stimulus like lipopolysaccharide (LPS). A control group receives the vehicle.

-

Bronchoalveolar Lavage (BAL): At specified time points (e.g., 3, 24, 48, 72 hours) post-administration, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.

-

Cellular Analysis: The BAL fluid is centrifuged to pellet the cells. The supernatant can be stored for cytokine analysis. The cell pellet is resuspended, and total cell counts are determined using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils) are performed on cytospin preparations stained with a Romanowsky-type stain.

-

Data Analysis: Cell numbers are expressed as cells per mL of BAL fluid. Statistical comparisons are made between the different treatment groups at each time point.

In Vivo Model of Gastrointestinal Transit

This protocol is derived from research on the effects of PAR2 activation on gut motility.

-

Animal Model: Mice (e.g., ddY strain) are fasted overnight with free access to water.

-

Drug Administration: this compound is administered, for example, by intraperitoneal or oral gavage.

-

Marker Administration: A non-absorbable colored marker (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.

-

Transit Measurement: After a set time (e.g., 20 minutes), the animals are euthanized, and the entire small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus to the most distal point is measured and expressed as a percentage of the total length of the small intestine.

-

Data Analysis: The percentage of intestinal transit is compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Conclusion

This compound is a pivotal research tool for elucidating the multifaceted roles of PAR2 in vivo. Its ability to selectively activate PAR2 has provided significant insights into the receptor's involvement in pain, inflammation, vascular regulation, and gastrointestinal function. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting studies aimed at further understanding PAR2 biology and its potential as a therapeutic target. The development of more potent and stable analogs of this compound continues to advance the field, offering new opportunities for therapeutic intervention.

References

- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual endothelium-dependent vascular activities of proteinase-activated receptor-2-activating peptides: evidence for receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

Sligrl-NH2: A Modulator of Gastrointestinal Transit - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Sligrl-NH2 and its role in modulating gastrointestinal (GI) transit. This compound is a potent and specific agonist for Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor widely expressed throughout the gastrointestinal tract.[1][2][3] Activation of PAR2 has been shown to influence various GI functions, including motility, secretion, and inflammation.[1][4] This document summarizes key quantitative data, details experimental protocols for studying GI transit, and visualizes the underlying signaling pathways.

Core Mechanism of Action: PAR2 Activation

This compound mimics the action of endogenous proteases, such as trypsin, that activate PAR2.[3][5] This activation occurs through a unique mechanism where the protease cleaves the N-terminal domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[2][3] this compound, a synthetic peptide derived from the rat PAR2 receptor sequence, directly binds to and activates the receptor without the need for proteolytic cleavage.[6][7]

Modulation of Gastrointestinal Transit

This compound has been demonstrated to enhance gastrointestinal transit, particularly in models of constipation.[6][8] A key study investigating the effects of this compound on loperamide-induced constipation in Sprague-Dawley rats provides significant quantitative insights into its therapeutic potential.[8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the key findings from a study by Zhang et al. (2018), where loperamide was used to induce constipation in rats, followed by treatment with this compound.[8][9][10][11]

Table 1: Effect of this compound on Intestinal Transit Ratio in Loperamide-Induced Constipated Rats

| Treatment Group | Dose | Intestinal Transit Ratio (%) |

| Control (Non-constipated) | - | 68.4 ± 5.2 |

| Constipation (Loperamide) | - | 42.1 ± 4.8 |

| This compound (Low Dose) | 2.5 µmol/kg | 53.6 ± 5.1 |

| This compound (High Dose) | 5 µmol/kg | 65.8 ± 5.5 |

| Prucalopride (Positive Control) | 2 mg/kg | 66.2 ± 5.3* |

*p<0.05 versus the constipation group. Data are presented as mean ± standard deviation.[11]

Table 2: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Rats

| Treatment Group | Dose | Fecal Pellet Number (per 24h) | Fecal Weight (g per 24h) | Fecal Water Content (%) |

| Control (Non-constipated) | - | 32.5 ± 3.1 | 2.8 ± 0.3 | 45.2 ± 3.9 |

| Constipation (Loperamide) | - | 15.8 ± 2.5 | 1.2 ± 0.2 | 28.7 ± 3.1 |

| This compound (Low Dose) | 2.5 µmol/kg | 21.3 ± 2.8 | 1.9 ± 0.3 | 35.4 ± 3.5 |

| This compound (High Dose) | 5 µmol/kg | 29.8 ± 3.0 | 2.6 ± 0.3 | 42.8 ± 3.7 |

| Prucalopride (Positive Control) | 2 mg/kg | 30.1 ± 3.2 | 2.7 ± 0.4 | 43.1 ± 3.8* |

*p<0.05 versus the constipation group. Data are presented as mean ± standard deviation.[11]

Signaling Pathways of this compound in the Gastrointestinal Tract

The pro-motility effects of this compound are mediated through a complex signaling cascade following PAR2 activation. This involves interactions with key cells and neurotransmitters within the gut. The diagram below illustrates the proposed signaling pathway.

Experimental Protocols

The investigation of this compound's effects on gastrointestinal transit relies on established animal models and measurement techniques.

Loperamide-Induced Constipation Model in Rats

A common method to induce a constipated state in rodents is through the administration of loperamide, an opioid receptor agonist that inhibits GI motility.[8][9]

Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.[9]

-

Induction of Constipation: Loperamide is administered subcutaneously (e.g., 4 mg/kg) twice daily for a period of three days to induce constipation.[9]

-

Treatment Administration: this compound is administered orally once daily for a specified duration (e.g., seven days). A positive control, such as prucalopride (a 5-HT4 receptor agonist), and a vehicle control (e.g., PBS) are included.[9][10]

-

Outcome Measures: On the final day of treatment, various parameters are assessed, including food and water intake, fecal pellet number, weight, and water content.[9]

Measurement of Gastrointestinal Transit

The primary method to quantify the rate of GI transit involves tracking the movement of a non-absorbable marker through the digestive tract.

Charcoal Meal Transit Assay:

-

Fasting: Animals are fasted for a specific period (e.g., 12-24 hours) with free access to water to ensure an empty stomach.

-

Marker Administration: A charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally by gavage.

-

Transit Time: After a set time (e.g., 20-30 minutes), the animals are euthanized.

-

Measurement: The small intestine is carefully excised from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal meal are measured.

-

Calculation: The intestinal transit ratio is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100.[8][11]

Carmine Red Marker Assay:

An alternative non-invasive method involves using a colored marker that can be visually identified in the feces.[12][13]

-

Marker Administration: A solution of carmine red (e.g., 6% in 0.5% methylcellulose) is administered orally by gavage.[12]

-

Monitoring: Animals are placed in individual cages with a clean surface to allow for easy observation of fecal pellets.

-

Transit Time Measurement: The time from the administration of the carmine red solution to the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.[12]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of a pro-motility agent like this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for disorders of reduced gastrointestinal motility, such as constipation. Its mechanism of action via PAR2 activation leads to a cascade of events that ultimately enhance intestinal transit. The preclinical data presented in this guide provide a strong rationale for further investigation. Future research should focus on the long-term safety and efficacy of this compound, as well as its potential application in other gastrointestinal disorders where motility is compromised. The detailed experimental protocols and workflow provided herein offer a framework for researchers and drug development professionals to further explore the therapeutic utility of this compound and other PAR2 agonists.

References

- 1. Proteinase-activated receptor 2 (PAR-2) in gastrointestinal and pancreatic pathophysiology, inflammation and neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease activated receptor 2: a new target for IBS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. Gastrointestinal roles for proteinase-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptor 2 and gut permeability: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | PAR2 agonist | Hello Bio [hellobio.com]

- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effect of protease-activated receptor 2 agonist this compound on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic effect of protease-activated receptor 2 agonist this compound on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. dovepress.com [dovepress.com]

- 12. mmpc.org [mmpc.org]

- 13. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]

Sligrl-NH2: A Technical Guide to its Receptor Specificity for PAR2 over PAR1 and PAR4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the receptor specificity of the synthetic peptide Sligrl-NH2, a potent agonist for Protease-Activated Receptor 2 (PAR2). A comprehensive understanding of its selectivity over other members of the PAR family, namely PAR1 and PAR4, is critical for its use as a research tool and for the development of targeted therapeutics. This document provides a detailed overview of the quantitative data, experimental protocols for assessing specificity, and the intricate signaling pathways involved.

Quantitative Analysis of Receptor Specificity

This compound, a peptide derived from the N-terminus of the rat PAR2 receptor sequence, demonstrates a marked preference for PAR2. While its agonist activity at PAR2 is well-documented, quantitative data for its interaction with PAR1 and PAR4 are less prevalent in single comparative studies. The following tables summarize the available data on the functional potency of this compound.

| Receptor | Agonist | Parameter | Value (µM) | Cell Line/System | Reference |

| PAR2 | This compound | EC50 | 0.5 - 2.0 | Various | [1] |

| PAR2 | This compound | EC50 | ~5 | Not Specified | |

| PAR2 | This compound | EC50 | >40 | 16HBE14o- cells | [2] |

| PAR1 | This compound | Activity | No significant activity | Guinea-pig lower esophageal sphincter | [3] |

| PAR4 | This compound | Activity | No significant activity | Guinea-pig lower esophageal sphincter | [3] |

Experimental Protocols for Determining Receptor Specificity

The specificity of this compound for PAR2 is typically determined through a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to PAR receptors.

Objective: To determine the binding affinity (Ki) of this compound for PAR1, PAR2, and PAR4.

Materials:

-

Cell membranes prepared from cells expressing high levels of human PAR1, PAR2, or PAR4.

-

Radiolabeled PAR antagonist (e.g., [3H]-GB88 for PAR2) or a suitable radiolabeled agonist.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target PAR in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled this compound at various concentrations.

-

50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

100 µL of cell membrane suspension (containing 10-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (EC50) of this compound in activating PAR1, PAR2, and PAR4.

Materials:

-

HEK293 cells or other suitable host cells transiently or stably expressing human PAR1, PAR2, or PAR4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into the microplates and grow to confluence.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader. Record baseline fluorescence.

-

Agonist Addition: Automatically inject a range of concentrations of this compound into the wells and continuously measure the fluorescence intensity over time (typically for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the maximum response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The activation of PAR2 by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results and for drug development.

PAR2 Signaling Pathways

PAR2 couples to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways.

Experimental Workflow for Assessing GPCR Agonist Selectivity

A systematic approach is necessary to rigorously determine the selectivity of a ligand like this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of PAR2 due to its specific agonist activity. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its selectivity and to explore the downstream consequences of PAR2 activation. The provided diagrams of the signaling pathways and experimental workflows offer a visual guide to the complex processes involved. Further research focusing on direct comparative binding and functional studies across all PAR subtypes will provide a more complete picture of this compound's selectivity profile and further solidify its role in PAR-related research and drug discovery.

References

The Role of Sligrl-NH2 in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligrl-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a potent agonist for Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair.[1] This technical guide provides an in-depth overview of the role of this compound in inflammatory responses, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it modulates. Understanding the multifaceted activities of this compound is crucial for researchers and drug development professionals exploring PAR2 as a therapeutic target.

Mechanism of Action: A Dual Agonist

This compound primarily exerts its effects through the activation of two distinct receptors:

-

Protease-Activated Receptor-2 (PAR2): PAR2 is a unique receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling. This compound mimics this endogenous tethered ligand, directly binding to and activating PAR2 without the need for proteolytic cleavage.[1][2]

-

Mas-related G protein-coupled Receptor C11 (MrgprC11): In addition to PAR2, this compound has been shown to activate MrgprC11, a receptor primarily expressed in sensory neurons.[3][4][5][6] This dual agonism is critical to consider when interpreting experimental results, as activation of MrgprC11 is particularly associated with itch, a sensation often linked to inflammatory skin conditions.[5][6]

The downstream signaling cascades initiated by this compound are complex and cell-type specific, involving multiple pathways that can lead to either pro-inflammatory or anti-inflammatory outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound in various experimental models of inflammation.

Table 1: Receptor Activation and In Vitro Efficacy

| Parameter | Value | Cell/Tissue Type | Reference |

| PAR2 EC50 (Ca2+ mobilization) | >40 µM | 16HBE14o- cells | [7][8] |

| PAR2 EC50 (Relaxation) | 10 µM | Endothelium-free aorta with PVAT | [3] |

| MrgprC11 EC50 (Ca2+ mobilization) | Not explicitly quantified for this compound, but shown to activate | CHO cells expressing MrgprC11 | [9] |

Table 2: Effects on Inflammatory Mediator Release

| Inflammatory Mediator | Effect | Cell Type | Concentration of this compound | Co-stimulant | Reference |

| IL-1β | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |

| IL-6 | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |

| MCP-1 | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |

| TNF-α | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |

| IL-10 | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |

| Nitric Oxide (NO) | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [11] |

| iNOS | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [11] |

| β-hexosaminidase | 7 ± 1% release | Rat Peritoneal Mast Cells | 40 µM | None | [12] |

Table 3: In Vivo Inflammatory Models

| Model | Species | Effect of this compound | Key Findings | Reference |

| TNBS-induced Colitis | Mouse | Dose-dependently reduced colitis | Anti-inflammatory; inhibited IFN-γ secretion. | [13] |

| Rat Paw Edema | Rat | Induced edema and granulocyte infiltration | Pro-inflammatory. | [14][15][16] |

| LPS-induced Airway Inflammation | Mouse | Inhibited neutrophil influx | Anti-inflammatory. |

Signaling Pathways

This compound activation of PAR2 triggers a cascade of intracellular signaling events that are central to its role in inflammation. The primary pathways involved are the activation of Mitogen-Activated Protein Kinases (MAPK), the mobilization of intracellular calcium (Ca2+), and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][17]

PAR2 Signaling Cascade

Caption: this compound activates PAR2, leading to Gq/11-mediated PLC activation, subsequent IP3 and DAG production, intracellular Ca2+ release, and activation of PKC, which in turn triggers MAPK and NF-κB signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound on inflammatory responses.

Murine Peritoneal Macrophage Isolation and Culture

This protocol describes the isolation of macrophages from the peritoneal cavity of mice, which can then be used for in vitro stimulation with this compound.

Materials:

-

C57BL/6 mice

-

3% Brewer thioglycollate medium

-

70% ethanol

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Syringes (5 mL and 10 mL) and needles (23G and 20G)

-

50 mL conical tubes

-

Refrigerated centrifuge

-

Hemocytometer

-

6-well culture plates

Procedure:

-

Inject each mouse intraperitoneally with 1 mL of 3% Brewer thioglycollate medium using a 23G needle.

-

After 3-4 days, euthanize the mice by cervical dislocation.

-

Sterilize the abdominal area with 70% ethanol.

-

Make a small midline incision through the skin to expose the peritoneal wall.

-

Inject 5-10 mL of cold, sterile DPBS into the peritoneal cavity using a 20G needle.

-

Gently massage the abdomen for 30-60 seconds to dislodge the cells.

-

Aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube on ice.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.

-

Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL.

-

Plate 1 x 10^6 cells per well in a 6-well plate and incubate at 37°C for 1-2 hours to allow macrophages to adhere.

-

Gently wash the wells three times with warm DPBS to remove non-adherent cells.

-

The adherent macrophages are now ready for stimulation with this compound and/or other inflammatory agents like LPS.[3]

Measurement of Cytokine Production by ELISA

This protocol outlines the steps for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of this compound-stimulated macrophages.

Materials:

-

Supernatants from macrophage cultures

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 10% FBS)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[10][18][19][20][21]

Western Blot for NF-κB Activation

This protocol is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Materials:

-

This compound-stimulated macrophage cell lysates

-

Cytoplasmic and nuclear extraction reagents

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the stimulated macrophages and separate the cytoplasmic and nuclear fractions using a commercial kit or standard laboratory protocol.

-

Determine the protein concentration of each fraction using a protein assay.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (lamin B1) and a cytoplasmic marker (β-actin). An increase in p65 in the nuclear fraction indicates NF-κB activation.[7][22][23]

Caption: Workflow for detecting NF-κB p65 translocation by Western blot.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of PAR2 by this compound.

Materials:

-

Cells expressing PAR2 (e.g., 16HBE14o- or transfected cell lines)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a Fura-2 AM loading solution containing Fura-2 AM and Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence ratio (340/380 nm) over time.

-

An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.[24][25][26][27][28]

Conclusion

This compound is a valuable research tool for investigating the role of PAR2 and MrgprC11 in inflammation. Its ability to elicit both pro- and anti-inflammatory responses highlights the complexity of PAR2 signaling and underscores the importance of considering the specific cellular and tissue context in which it is activated. This technical guide provides a comprehensive resource for researchers, offering a consolidated view of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. A thorough understanding of the multifaceted nature of this compound's activity is essential for the continued exploration of PAR2 as a potential therapeutic target for a range of inflammatory diseases.

References

- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harvest and Culture of Mouse Peritoneal Macrophages [bio-protocol.org]

- 3. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]

- 4. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ussing Chamber, The Ussing Chamber [ebrary.net]

- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. physiologicinstruments.com [physiologicinstruments.com]

- 14. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. bowdish.ca [bowdish.ca]

- 21. h-h-c.com [h-h-c.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. hellobio.com [hellobio.com]

- 25. ionbiosciences.com [ionbiosciences.com]

- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Methodological & Application

Sligrl-NH2: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligrl-NH2 is a synthetic hexapeptide amide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2][3] PAR2 is activated endogenously by proteolytic cleavage of its N-terminus by serine proteases such as trypsin, revealing a tethered ligand that binds to the receptor and initiates signaling.[4] this compound mimics this tethered ligand, allowing for the direct and specific activation of PAR2 in the absence of proteases.[5] This makes it a valuable tool for investigating the physiological and pathological roles of PAR2 in various cellular processes, including inflammation, pain, and tissue repair.

These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments to study PAR2 activation and downstream signaling pathways.

Mechanism of Action

This compound selectively binds to and activates PAR2, which couples primarily to Gαq/11 and Gα12/13 G-proteins. This activation triggers two major downstream signaling cascades: the mobilization of intracellular calcium (Ca2+) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK).[6]

Signaling Pathway of this compound-Mediated PAR2 Activation

Caption: this compound activates PAR2, leading to downstream signaling cascades.

Product Specifications

| Property | Value |

| Sequence | Ser-Leu-Ile-Gly-Arg-Leu-NH2 |

| Molecular Weight | 656.82 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in water (to 1 mg/ml) and DMSO (to 100 mg/ml).[7] |

| Storage | Store powder at -20°C for up to one year.[7] Stock solutions can be stored at -20°C for up to one month.[7] It is recommended to prepare fresh solutions for use. |

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for PAR2 activation in various in vitro assays. Note that optimal concentrations may vary depending on the cell type and experimental conditions.

| Assay | Cell Type | EC50 / Effective Concentration | Reference |

| PAR2 Activation | General | EC50 ~ 5 µM | [8] |

| Relaxation (endothelium-free) | Perivascular Adipose Tissue | EC50 of 10 µM | [7] |

| Cytokine Production | Mouse Peritoneal Macrophages | 30 µM | [9] |

Experimental Protocols

General Experimental Workflow

Caption: A general workflow for in vitro experiments using this compound.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing PAR2 (e.g., HEK293 cells stably expressing PAR2, or endogenous PAR2-expressing cells like HCT-15).[10]

-

This compound peptide.

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

-

96-well black, clear-bottom microplate.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: a. Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: a. Gently remove the loading buffer. b. Wash the cells twice with 200 µL of HBSS to remove excess dye. c. After the final wash, add 100 µL of HBSS to each well.

-

This compound Stimulation and Measurement: a. Prepare a 2X stock solution of this compound in HBSS at the desired final concentrations (e.g., ranging from 1 µM to 100 µM). b. Place the microplate in the fluorescence plate reader and set the instrument to record fluorescence intensity (for Fluo-4, excitation ~488 nm, emission ~520 nm) over time. c. Establish a stable baseline fluorescence reading for 1-2 minutes. d. Add 100 µL of the 2X this compound solution to the corresponding wells. e. Continue to record the fluorescence intensity for at least 5-10 minutes to capture the peak response and subsequent decline.

-

Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). b. The response is often expressed as the ratio ΔF/F0. c. Plot the dose-response curve to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following this compound stimulation as a measure of MAPK pathway activation.[2]

Materials:

-

Cells expressing PAR2.

-

This compound peptide.

-

6-well or 12-well cell culture plates.

-

Serum-free cell culture medium.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Serum Starvation: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours prior to stimulation.[2]

-

This compound Stimulation: a. Treat the serum-starved cells with various concentrations of this compound (e.g., 1 µM - 50 µM) for different time points (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the peak p-ERK response.

-

Cell Lysis: a. After stimulation, place the plates on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate).

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[2]

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Protocol 3: Cytokine Release Assay